Benzo(K)Fluoranthene

Catalog No.
S562937
CAS No.
207-08-9
M.F
C20H12
M. Wt
252.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo(K)Fluoranthene

CAS Number

207-08-9

Product Name

Benzo(K)Fluoranthene

IUPAC Name

benzo[k]fluoranthene

Molecular Formula

C20H12

Molecular Weight

252.3 g/mol

InChI

InChI=1S/C20H12/c1-2-6-15-12-19-17-10-4-8-13-7-3-9-16(20(13)17)18(19)11-14(15)5-1/h1-12H

InChI Key

HAXBIWFMXWRORI-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
In water, 8.0X10-4 mg/L at 25 °C
In water, 0.00076 ppm at 25 °C
Soluble in ethanol, benzene, and acetic acid.
Solubility in water: none

Synonyms

11,12-Benzofluoranthene; 2,3,1’,8’-Binaphthylene; 8,9-Benzfluoranthene; 8,9-Benzofluoranthene; Dibenzo[b,jk]fluorene

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=C1

The exact mass of the compound Benzo(k)fluoranthene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)3.17e-09 min water, 8.0x10-4 mg/l at 25 °cin water, 0.00076 ppm at 25 °csoluble in ethanol, benzene, and acetic acid.solubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. It belongs to the ontological category of naphthalenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Benzo(k)fluoranthene (BkF) is a five-ring polycyclic aromatic hydrocarbon (PAH) critically utilized as a high-purity reference standard in environmental monitoring, food safety analysis, and toxicological research [1]. With a molecular weight of 252.31 g/mol, BkF is one of the 16 US EPA priority pollutant PAHs and a mandated analyte in European Union foodstuff regulations [2]. In analytical procurement, BkF is primarily sourced to calibrate gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) systems, leveraging its distinct retention behavior and strong native fluorescence to ensure regulatory compliance and precise trace-level quantification [3].

Generic substitution or reliance on mass spectrometry alone is impossible for BkF because it shares an identical molecular weight (252.31 g/mol) and nearly indistinguishable mass fragmentation patterns (primary m/z 252) with its isomers, Benzo(b)fluoranthene (BbF) and Benzo(j)fluoranthene (BjF) . On standard GC columns (e.g., HP-5), these isomers heavily co-elute, creating a single merged peak that leads to severe quantification errors [1]. Because BbF, BjF, and BkF possess different toxicological profiles and regulatory limits, laboratories must procure pure BkF standards to establish exact retention times on specialized stationary phases (such as Select PAH or VF-17ms), ensuring baseline resolution and preventing false-positive regulatory violations[2].

Chromatographic Resolution of Benzofluoranthene Isomers

In GC-MS analysis, distinguishing BkF from its isomers requires specialized column chemistry and pure reference standards. While standard 5% phenyl columns fail to resolve the isomers, utilizing a pure BkF standard on a specialized PAH column (e.g., VF-17ms or Select PAH) allows for the optimization of oven temperature programs to achieve full baseline separation . Without the pure BkF standard to confirm the specific elution order (which varies by column, e.g., eluting third on VF-17ms but second on Select PAH), laboratories cannot differentiate the identical m/z 252 signals of BkF, BbF, and BjF [1].

Evidence DimensionMass Spectral Differentiation vs. Chromatographic Resolution
Target Compound DataPure BkF standard enables exact retention time mapping for the m/z 252 ion on high-selectivity columns.
Comparator Or BaselineUncalibrated isomeric mixtures (BbF, BjF, BkF).
Quantified Difference0% mass spectral differentiation (all m/z 252) vs. 100% chromatographic identification when calibrated with pure standards.
ConditionsGC-MS using PAH-specific stationary phases (e.g., VF-17ms or Select PAH).

Procurement of the pure isomer standard is the only analytical method to prevent co-elution errors and ensure compliance with EPA and EU PAH regulations.

Trace-Level Detection via Specific Fluorescence Intensity

BkF exhibits exceptionally strong and highly specific fluorescence properties compared to other priority PAHs, making it highly advantageous for HPLC-FLD workflows. Under synchronous fluorescence scanning (e.g., Δλ = 20-47 nm) or dual-beam fluorometry (excitation 395 nm / emission 429 nm), BkF yields a specific fluorescence intensity up to 10 to 40 times higher than baseline PAHs such as pyrene or benzo[a]pyrene[1]. This massive differential in quantum yield allows for ultra-trace quantification of BkF in complex matrices like diesel exhaust particulates without the need for high-resolution mass spectrometry [2].

Evidence DimensionFluorescence Emission Intensity
Target Compound DataBkF (Ex 395 nm / Em 429 nm)
Comparator Or BaselinePyrene / Benzo[a]pyrene
Quantified Difference10-fold to 40-fold higher specific fluorescence intensity for BkF.
ConditionsSynchronous fluorescence spectroscopy and HPLC-FLD in organic solvents.

High fluorescence quantum yield allows environmental testing labs to achieve lower limits of detection (LOD) using cost-effective optical detectors.

Toxic Equivalency Factor (TEF) for Risk Assessment

In environmental risk modeling, PAHs are not treated equally; their risks are calculated using Toxic Equivalency Factors (TEFs) relative to Benzo[a]pyrene (BaP). BkF has an established TEF of 0.1, meaning it is considered exactly one-tenth as potent a carcinogen as BaP (TEF = 1.0) [1]. If BkF is misidentified as BaP or lumped into a generic PAH sum due to poor analytical separation, the calculated Toxic Equivalent Quotient (TEQ) of a soil or water sample can be artificially inflated by up to 900% [2].

Evidence DimensionToxic Equivalency Factor (TEF)
Target Compound DataBkF (TEF = 0.1)
Comparator Or BaselineBenzo[a]pyrene (TEF = 1.0)
Quantified DifferenceBkF contributes 90% less to the calculated carcinogenic risk equivalent than BaP per unit of mass.
ConditionsStandard EPA/Nisbet & LaGoy TEF risk assessment models for contaminated soils and aerosols.

Accurate procurement and calibration of BkF prevents the severe overestimation of environmental toxicity, saving millions in unnecessary remediation costs.

Regulatory Compliance Testing for EPA Method 610 and EU Foodstuffs

BkF is an indispensable calibration standard for laboratories executing US EPA Method 610 (PAHs in wastewater) and European Commission regulations for PAHs in edible oils and smoked meats. Pure BkF enables the precise optimization of GC-MS and HPLC-FLD retention times, ensuring that BkF is accurately separated from its co-eluting isomers (BbF and BjF) to prevent false-positive regulatory violations[1].

Isotope Dilution Mass Spectrometry (IDMS) in Complex Matrices

In the analysis of highly complex environmental matrices like soil, sludge, or crude oil, deuterated Benzo(k)fluoranthene (BkF-d12) is procured as a stable-isotope internal standard. Spiking samples with BkF-d12 prior to extraction allows analysts to quantitatively correct for matrix suppression and analyte loss during sample preparation, ensuring high-fidelity recovery data[2].

Environmental Risk Assessment and TEQ Modeling

Environmental agencies and toxicologists utilize BkF standards to accurately quantify its specific concentration in ambient air particulates (PM2.5) and contaminated soils. Because BkF has a specific Toxic Equivalency Factor (TEF) of 0.1, precise quantification is required to calculate the true Toxic Equivalent Quotient (TEQ) of the site, preventing the overestimation of cancer risks associated with the heavier PAH fractions [3].

Physical Description

Benzo[k]fluoranthene appears as pale yellow needles or yellow crystalline solid. (NTP, 1992)
Pale yellow to yellow solid; [CAMEO] Fine yellow crystals; [MSDSonline]
YELLOW CRYSTALS.

Color/Form

Yellow prisms from hexane or acetic acid
Yellow plates from alcohol; needles from acetic acid

XLogP3

6.4

Exact Mass

252.093900383 Da

Monoisotopic Mass

252.093900383 Da

Boiling Point

896 °F at 760 mmHg (NTP, 1992)
480 °C
480Â °C

Heavy Atom Count

20

LogP

6.11 (LogP)
log Kow = 6.11
6.84

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides.[Sigma-Aldrich; Safety Data Sheet for Benzo
When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

423 °F (NTP, 1992)
217 °C
217Â °C

UNII

U0P6LY48VF

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Benzo(k)fluoranthene is a solid of yellow crystals. It is not soluble in water. It is a member of a group of chemicals called polyaromatic hydrocarbons (PAHs). Benzo(k)fluoranthene is a substance that occurs as a result of incomplete burning. It is found in coal, oil and gas. It is found in cigarette smoke, automobile exhaust and charcoal grilled foods. USE: There is no commercial production of benzo(k)fluoranthene with the exception of purification of the compound for laboratory research purposes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in benzo(k)fluoranthene from the air or have direct skin contact. The general population may be exposed by breathing in tobacco smoke, exhaust or smoke from other sources (e.g., forest fires). The general population may also be exposed to benzo(b)fluoranthene when eating grilled and smoked meat and fish. Consumption of contaminated food or drinking water may also be a route of exposure. If benzo(k)fluoranthene is released to the environment, it will be in or on particles that eventually fall to the ground. It may be broken down in the air by sunlight. It will not volatilize into air from soil and water surfaces. It is not expected to move through soil. It will be slowly broken down by microorganisms, and is expected to build up in fish. RISK: Data on the potential for benzo(k)fluoranthene to produce toxic effects in humans were not available. A few laboratory animal toxicity studies of benzo(k)fluoranthene are available in the published scientific literature, but the studies are inadequate to identify the potential for benzo(k)fluoranthene to cause general toxicity, birth defects, or reproductive effects in laboratory animal. Skin tumors were observed in some laboratory animals following repeated skin application over time. Lung and liver tumors were observed in laboratory animals following repeated injections of benzo(k)fluoranthene. Lung tumors were also observed in laboratory animals following direct implantation of benzo(k)fluoranthene into the lungs. The International Agency for Research on Cancer program determined that benzo(b)fluoranthene is possibly carcinogenic to humans, the U.S. National Toxicology Program 14th Report on Carcinogens determined that benzo(b)fluoranthene was reasonably anticipated to be a human carcinogen, and the U.S. EPA IRIS program determined that benzo(k)fluoranthene is a probable human carcinogen. These determinations were all based on a lack of human cancer data, but sufficient evidence of carcinogenicity in laboratory animals. (SRC)

Pharmacology

Benzo[k]fluoranthene is a pale yellow aromatic hydrocarbon consisting of five fused rings and is produced by the incomplete combustion of organic matter. Benzo(k)fluoranthene is primarily found in gasoline exhaust, cigarette smoke, coal tar, coal and oil combustion emissions, lubricating oils, used motor oils and crude oils. This substance is used only for research purposes. Benzo(k)fluoranthene is reasonably anticipated to be a human carcinogen. (NCI05)

Vapor Pressure

9.59e-11 mmHg at 77 °F (NTP, 1992)
9.65X10-10 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

207-08-9

Absorption Distribution and Excretion

Benzo(k)fluoranthene was detected in skin oil of 9 roofers at median concentration of 0.2 ng/mg (range: 0.02-2.2); total ng in sample from 36 sq cm area of forehead, 0.8 median (range: 0.5 to 4.3).
Benzo(k)fluoranthene is absorbed readily from the gastrointestinal tract and lung. In general, polycyclic aromatic hydrocarbons are highly lipid soluble and can pass across epithelial membranes.

Metabolism Metabolites

The environmentally widespread polycyclic aromatic hydrocarbon (PAH) benzo[k]fluoranthene is a potent AHH inducer. This has been proven by recording the benz[a]anthracene metabolite profile in the rat liver by means of gas chromatography/mass spectrometry (GC/MS) technique. Even a total dose of 3 times 50 micrograms/kg body wt increases the metabolism of benz[a]anthracene by a factor of 2. The formation of the 8,9- as well as the 5,6-dihydrodiol is stimulated to about the same extent, whereas the formation of the 10,11-dihydrodiol is suppressed. After comparatively low doses of the inducer, a metabolite is formed which corresponds in all parameters with the postulated ultimate carcinogen 3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz[a]anthracene. This metabolite and a number of other primary and secondary oxidation products could be identified after incubation with induced but not with normal microsomes. Therefore, it should be emphasised that metabolite profiles have to be recorded instead of measuring brutto conversions of PAH substrates to evaluate inducing effects.
The metabolism of the environmental agents benzo(j)-fluoranthene and benzo(k)fluoranthene was investigated using supernatants from the livers of Aroclor 1254-pretreated rats, which are effective in activating benzo(j)fluoranthene and benzo(k)fluoranthene to metabolites mutagenic toward Salmonella typhimurium TA 100. Six bands of metabolites of benzo(j)fluoranthene were separated by high-pressure liquid chromatography, and each band was tested for mutagenicity toward S. typhimurium TA 100 with activation. The major mutagenic band contained two dihydrodiols, one of which was identified as 9,10-dihydro-9, 10-dihydroxybenzo(j)fluoranthene by comparison to a synthetic reference standard. 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene was mutagenic toward S. typhimurium TA 100 with activation, presumably as a result of conversion to the corresponding dihydrodiol-epoxide. The major dihydrodiol metabolite of benzo(k)fluoranthene was identified, by comparison to a synthetic standard, as 8,9-dihydro-8,9-dihydroxybenzo(k)fluoranthene. This dihydrodiol, which could also be converted to a dihydrodiol-epoxide, was mutagenic toward S. typhimurium TA 100 with activation. The results of this study indicate that metabolism to dihydrodiols is one pathway in the activation of benzo(j)fluoranthene and benzo(k)fluoranthene to ultimate mutagens for S. typhimurium TA 100.
The metabolism of 3-, 8- and 9-fluorobenzo[k]fluoranthene (B[k]F) relative to B[k]F was investigated. The major metabolites of B[k]F formed in vitro using rat liver S-9 metabolism systems were 8,9-dihydro-8,9-dihydroxyB[k]F, the 2,3-quinone of B[k]F and 3-, 8- and 9-hydroxyB[k]F. Fluorine substitution within the structure of B[k]F substantially altered the types of metabolites formed in vitro. The most pronounced effect was observed with 9-fluoroB[k]F. In contrast to B[k]F, the 8,9-dihydro-8,9-dihydroxy-, 9-hydroxy- and 10,11-dihydro-10,11-dihydroxy derivatives were not detected as metabolites of 9-fluoroB[k]F. However, either the 2,3- or 4,5-dihydrodiol of 9-fluoroB[k]F was detected. In the case of 8-fluoroB[k]F, neither the 8- nor 11-hydroxy- derivatives were detected. The principle dihydrodiols formed from 8-fluoroB[k]F were the 10,11-dihydrodiol and either the 2,3-or 4,5-dihydrodiol. The pattern of metabolites formed with 3-fluoroB[k]F was similar to that observed with B[k]F with the exception that neither the 3- nor 4-hydroxy derivatives were formed. Mass spectral data indicated that fluoro substitution is not lost to any appreciable extent during the metabolism of 3-, 8- and 9-fluoroB[k]F. The mutagenic activity of these B[k]F fluoro derivatives along with B[k]F, 2,3-dihydro-2,3-dihydroxyB[k]F, the 2,3-quinone of B[k]F and 8,9-dihydro-8,9-dihydroxyB[k]F were evaluated in Salmonella typhimurium TA100 in the presence of rat liver S-9 metabolism systems. 3-FluoroB[k]F was more mutagenic than B[k]F, while both 8- and 9-fluoroB[k]F were less active. While the 2,3-dihydrodiol and 2,3-quinone were weakly active, the 8,9-dihydrodiol had similar mutagenic potency to B[k]F.
The 8,9-dihydrodiol has been detected as a metabolite of benzo(k)fluoranthene.
For more Metabolism/Metabolites (Complete) data for BENZO(K)FLUORANTHENE (7 total), please visit the HSDB record page.
PAH metabolism occurs in all tissues, usually by cytochrome P-450 and its associated enzymes. PAHs are metabolized into reactive intermediates, which include epoxide intermediates, dihydrodiols, phenols, quinones, and their various combinations. The phenols, quinones, and dihydrodiols can all be conjugated to glucuronides and sulfate esters; the quinones also form glutathione conjugates. (L10)

Wikipedia

Benzo(k)fluoranthene

Biological Half Life

350.99 Days
0.87 Days

Use Classification

Health Hazards -> Carcinogens

General Manufacturing Information

Benzo(k)fluoranthene occurs ubiquitously as a product of incomplete combustion. It also occurs in fossil fuels.
PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/

Analytic Laboratory Methods

Method: NIOSH 5515, Issue 2; Procedure: gas chromatography, capillary column, flame ioniaztion detection; Analyte: benzo(k)fluoranthene; Matrix: air; Detection Limit: 0.3 - 0.5 ug /sample.
Method: NIOSH 5506, Issue 3; Procedure: high performance liquid chromatography with fluorescence detection; Analyte: benzo(k)fluoranthene; Matrix: air; Detection Limit: 0.0020 - 0.040 ug/sample.
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: benzo(k)fluoranthene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 32 ug/L.
Method: EPA-EAD 610; Procedure: high performance liquid chromatography with ultraviloet and fluoresence detectors or gas chromatography with flame ionization detector; Analyte: benzo(k)fluoranthene; Matrix: municipal and industrial discharges; Detection Limit: 0.017 ug/L.
For more Analytic Laboratory Methods (Complete) data for BENZO(K)FLUORANTHENE (28 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.[Sigma-Aldrich; Safety Data Sheet for Benzo
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

In this study we evaluated the exposure effects of mixtures of five polycyclic aromatic hydrocarbons (PAHs); namely, benzo[a]anthracene, benzo[a]pyrene, benzo[b]fluoranthene, benzo[k]fluoranthene and chrysene on zebrafish embryos. Supplementation of the exposure media with 0.45% dimethyl sulfoxide and 50 ppm of Tween 20 could guarantee the solubilization and stabilization of the PAHs up to 24 hr without affecting the embryos development. The exposure effects were tested by detecting the differential expression of a number of genes related to the aryl hydrocarbon receptor gene battery. Effects were detectable already after 6 hr of exposure. After 24 hr of exposure, all PAHs, except for benzo[a]anthracene, acted as potent inducers of the gene cyp1a1. Benzo[k]fluoranthene was the major inducer; the effect caused by the mixture at the lower concentration tested (1 ng/mL) was dominated by its presence. However, in the mixture at the highest concentration tested (10 ng/mL) it caused less induction and was not dominant. No significant bioaccumulation values were detected on embryos exposed to the PAHs tested in this study; however, the results obtained, indicated that PAHs undergo a very rapid metabolization inside the embryos, and that those biotransformation products yield changes on the expression of genes involved in the aryl hydrocarbon receptor pathway. Future work should focus on identification of the PAH metabolization products and on the effect of these metabolites on toxicity.
The aim of this study was to evaluate the interactive effects of the metals lead (Pb) and zinc (Zn) and the polycyclic aromatic hydrocarbon benzo(k)fluoranthene (BkF) on crucian carp (Carassius carassius). To this end, various biomarkers in the fish [7-ethoxyresorufin-O-deethylase (EROD); superoxide dismutase (SOD); malondialdehyde (MDA) and metallothioneins (MT)] were measured after 96 h of exposure. When compared to either treatment with Pb and Zn mixtures or BkF-only treatment, the treatment with BkF combined with Pb and Zn resulted in lower responses of EROD and MT synthesis activity, and higher SOD and MDA increases. These results indicated that the co-exposure of metals and polycyclic aromatic hydrocarbons may cause more severe oxidative stress on fish. However, the effect of these interactions on EROD and MT may lead to an underestimation of the actual exposure in the field and thereby should be carefully considered.
The toxicity of exposure to polycyclic aromatic hydrocarbons (PAHs) or phytoestrogen is relatively well characterized. However, the toxicity of combined exposure to PAHs and phytoestrogen is not well investigated. In the present study, benzo(a)pyrene (B(a)P) and benzo(k)fluorathene (B(k)F), genistein, along with 17 beta-estradiol (E2), were investigated for their single and combined developmental toxicity using zebrafish embryos as model system. We demonstrated that two representative PAHs, both B(a)P (>/= 1 uM) and B(k)F (>/= 10 uM), can cause significant malformation and mortality in developing zebrafish embryos. The toxicity effect of B(a)P was in general higher than that of B(k)F. Developmental exposure to high level of genistein (> 20 uM) or E2 (> 10 uM), also caused significant malformation and mortality in zebrafish larvae at 120 hours post fertilization (hpf). However, different toxic effects were observed for the combined exposure to PAHs and phytoestrogen in zebrafish. Lower doses of genistein (1 and 10 uM) and E2 (0.1 and 1 uM), when used in combination with high concentration of B(a)P (1 uM) or B(k)F (20 uM), can significantly suppress the toxicity effect of B(a)P and B(k)F in developing zebrafish embryos. The beneficial effect of genistein may be due to the inhibition of cytochrome P450 enzymes via directly interacting with aryl-hydrocarbon receptor (AhR) pathway, or disturbing the AhR pathway through interacting with estrogen receptor pathway.
The above-ground parts of celery plants were exposed to two polycyclic aromatic hydrocarbons (PAHs): 3-ring anthracene (ANT) and 5-ring benzo[k]fluoranthene (BkF), and the combination of ANT and BkF. After 43 days of exposure (overall dose of 1325 ug/plant), celery plants retained only 1.4% of the total dose of ANT and 17.5% of the total dose of BkF. After exposure to a combination of ANT and BkF (1325 ug of each compound per plant), the average ANT concentrations were more than twofold higher in/on leaf blades, whereas BkF levels were insignificantly higher. Under natural photoperiod conditions equivalent to a normal day, the combined application of ANT and BkF to the above-ground parts of celery plants slowed down physicochemical transformations of ANT. A similar effect was observed when PAHs were applied to glass surfaces. The combination of both PAHs probably led to stacking interactions, which decreased volatilization, in particular of ANT. Phytotoxicity of ANT and BkF could not be unambiguously established based on the results of this study. In all analyzed treatments, the chlorophyll content of leaf blades remained unchanged. Foliar application of ANT reduced ascorbic acid levels in all analyzed plant parts and increased the total acidity of celery leaves. In all experimental treatments, the total phenolic content of leaves increased up to 15%. Interestingly, ANT and BkF did not produce cumulative effects when applied in combination (when total PAH concentrations per plant were twofold higher).

Stability Shelf Life

Stable under recommended storage conditions.[Sigma-Aldrich; Safety Data Sheet for Benzo
Does not undergo photooxidation in organic solvents under fluorescent light or indoor sunlight.

Dates

Last modified: 08-15-2023

Microplastic-associated trophic transfer of benzo(k)fluoranthene in a limnic food web: Effects in two freshwater invertebrates (Daphnia magna, Chironomus riparius) and zebrafish (Danio rerio)

Lisa Hanslik, Carmen Sommer, Sven Huppertsberg, Stefan Dittmar, Thomas P Knepper, Thomas Braunbeck
PMID: 32768657   DOI: 10.1016/j.cbpc.2020.108849

Abstract

The continuously growing plastic production and incomplete recycling processes open manifold entry routes for microplastic particles (MPs) into the environment. Since knowledge on trophic transfer of contaminants sorbed to MPs is still insufficient for freshwater systems, the transfer of the model pollutant benzo(k)fluoranthene (BkF) sorbed to polymethyl methacrylate (PMMA) particles in a limnic food web was investigated: Two freshwater invertebrates (Daphnia magna and Chironomus riparius larvae) were selected and either left untreated, exposed to pristine PMMA, PMMA-associated BkF, or exposed to dissolved BkF (BkF
). As second-level consumers, zebrafish (Danio rerio) were fed twice daily with pre-treated invertebrates over two days. Induction of hepatic cytochrome P450 by BkF was determined as 7-ethoxy-O-resorufin deethylase (EROD) activity. Both invertebrate species readily ingested PMMA particles, tracked via fluorescence microscopy and accumulated BkF
, measured via GC-MS. Fluorescence signals in gastrointestinal tracts of zebrafish were quantified with confocal laser scanning microscopy (CLSM). The fluorescence signal in gastrointestinal tracts of zebrafish was not altered, whereas, EROD activity was significantly induced when zebrafish were fed with Chironomus riparius, pre-exposed to BkF
. Trophic exposure scenarios with BkF sorbed to PMMA did not result in any alterations of investigated endpoints in both invertebrate species and zebrafish compared to controls. Given that BkF amounts were in the low ng-range, as detected by GC-MS, the transport of MP-sorbed BkF to zebrafish was less effective than direct exposure to waterborne BkF
, and the potential threat of trophic transfer of substances such as BkF in limnic food webs may have been overestimated.


Seasonal characteristic composition of inorganic elements and polycyclic aromatic hydrocarbons in atmospheric fine particulate matter and bronchoalveolar lavage fluid of COPD patients in Northeast China

Chunli Che, Jialin Li, Fushi Dong, Chunling Zhang, Lu Liu, Xiazhong Sun, Lixin Ma, Hong Qi, Kun Wang
PMID: 32658839   DOI: 10.1016/j.rmed.2020.106082

Abstract

To explore the composition characteristics of atmospheric fine particulate matter (PM2.5) and bronchoalveolar lavage fluid (BALF), and their impact on the development of chronic obstructive pulmonary disease (COPD).
The atmospheric PM2.5 samples and BALF samples from COPD patients were collected from June 2, 2017 to October 30, 2018, and allocated into a high-risk of PM2.5 inhalation group and a low-risk PM2.5 inhalation group according to the heating season in Harbin. Inorganic elements were detected by ICP-MS, and polycyclic aromatic hydrocarbons (PAHs) were detected by GC/MS.
Twenty-six inorganic elements were found in 54 BALF specimens. There was a high correspondence in inorganic elements between BALF and atmospheric PM2.5. Trace elements Cr, Mn, V, and Co, and toxic trace elements Al, Pb, Cd, As, and Ag were above the upper limit of normal blood. There were significant higher K, Ti, Fe, Co, Cu, Se, Rb, Ag, and Sb in BALF of the high-risk PM2.5 inhalation group (p < 0.05). Sixteen PAHs were detected in 32 BALF samples. The main components of BALF and atmospheric PM2.5 were the high molecular weight PAHs, and the species and concentration of PAHs in BALF and atmospheric PM2.5 are highly consistent.
The types and concentrations of inorganic elements and PAHs in BALF of COPD patients are highly consistent with those of atmospheric PM2.5. The sustained high concentrations of Benzo(a)anthracene, Chrysene, Benzo(b)Fluoranthene, Benzo(k)Fluoranthene, Indeno(123-c,d)Pyrene, and Benzo(a)Pyrene in BALF of COPD patients may have long-term adverse effects on COPD patients.


Microplastic particles reduce EROD-induction specifically by highly lipophilic compounds in RTL-W1 cells

Patrick Heinrich, Thomas Braunbeck
PMID: 31816496   DOI: 10.1016/j.ecoenv.2019.110041

Abstract

Microplastic particles (MPs) from lipophilic polymers have been shown to efficiently accumulate hydrophobic organic contaminants (HOCs) in aquatic environments. MPs have, therefore, frequently been discussed as vectors for contaminants, enhancing HOC uptake by various organisms after ingestion followed by pollutant release; however, integrative models of sorption argue against this mechanism and even predict cleansing of pollutants from biological systems under particular circumstances. In order to experimentally investigate such a depuration mechanism, RTL-W1 cells were dosed with three 7-ethoxyresorufin-O-deethylase (EROD) inducers of distinct lipophilicity via the medium before adding both native and hexane-purified polyethylene MPs (20-25 μm) to the medium surface. EROD activity was significantly reduced in the presence of MP, the extent of which correlated with the inducers' lipophilicity (K
) and thus affinity to MP. For hexane-purged MPs and TCDD (K
= 6.8), MPs reduce the bioavailability by up to 79%; the effect was marginally weaker with benzo[k]fluoranthene (K
= 6.11) and almost absent with β-Naphthoflavone (K
= 4.68). Compared to hexane-purged MPs, native particles possessed slightly less detoxification potential. These experimental results corroborate theoretically predicted mechanisms of detoxification via MPs. Yet, it is unclear if, under corresponding conditions in the environment, MPs can compete with organismal tissues for highly lipophilic compounds and, if so, to which degree they may act as a sink reducing the amount of bioavailable pollutants in situ. However, the present results suggest that in scenarios where pollutant-free MPs interact with organisms that accumulated HOCs via other routes of uptake, qualitatively the presence of such a mechanism is likely.


Bioavailability of microplastic-bound pollutants in vitro: The role of adsorbate lipophilicity and surfactants

Patrick Heinrich, Thomas Braunbeck
PMID: 30940555   DOI: 10.1016/j.cbpc.2019.03.012

Abstract

The potential role of microplastic particles (MPs) as vectors for lipophilic organic pollutants enhancing their uptake by organisms has repeatedly been discussed in the scientific community. Likewise, several studies indicate an important role of surfactants in pollutant-transfer from MP to organisms. Employing polyethylene particles, the bioavailability of three MP-bound inducers of 7-ethoxyresorufin-O-deethylase (EROD) with variable lipophilicity was quantitatively compared via EROD activity in RTL-W1 cells. In addition, non-cytotoxic surfactant concentrations of Pluronic F-127, rhamnolipids, sodium deoxycholate and sodium dodecyl sulfate (SDS) supplemented to the medium were tested for their effects on pollutant desorption from MPs as well as on cellular EROD induction. Bioavailability of MP-bound pollutants was negatively correlated with lipophilicity, and all surfactants were found to modulate the cellular response towards inducers by unidentified mechanisms. After experimental correction for effects on the cellular response, all surfactants except SDS moderately increased desorption of inducer from MPs. Results on the impact of lipophilicity agree with previously published thermodynamic models, indicating that appreciable pollutant desorption from MPs may only occur for substances with comparatively low lipophilicity, the accumulation of which on MPs is negligible in the environment. However, the role of surfactants should be considered further with respect to potential effects on sorption of pollutants to and from MPs.


Synthesis of functionalized mesoporous material from rice husk ash and its application in the removal of the polycyclic aromatic hydrocarbons

José Arnaldo S Costa, Victor H V Sarmento, Luciane P C Romão, Caio M Paranhos
PMID: 31264155   DOI: 10.1007/s11356-019-05852-1

Abstract

The rice husk ash (RHA) was used as an alternative source of silica for the synthesis of the functionalized mesoporous material, which was used in the removal of the PAHs naphthalene (Nap), benzo[b]fluoranthene (B[b]F), benzo[k]fluoranthene (B[k]F), and benzo[a]pyrene (B[a]P) from aqueous media. The PABA-MCM-41 (RHA) was characterized using FTIR, TGA, SAXS, and N
adsorption-desorption analyses. Removal experiments were performed to determine the initial concentrations, individual adsorption in comparison with the mixture of the PAHs, PABA-MCM-41 (RHA) amount, pH, time, and temperature, and the results obtained were statistically analyzed. The PABA-MCM-41 (RHA) presented the S
, V
, and D
values of 438 m
g
, 0.41 cm
g
, and 3.59 nm, respectively, and good thermal stability. The q
values found in the kinetic equilibrium for the PAHs mixture followed increasing order: Nap < B[a] P < B[k]F < B[b]F, with removal percentages of 89.08 ± 0.00, 93.85 ± 0.28, 94.54 ± 0.10, and 97.80 ± 0.05%, respectively. Graphical abstract.


Microplastic testing in vitro: Realistic loading of pollutants, surfactant-free solid surface-dosing and bioanalytical detection using a sensitivity-optimized EROD assay

Patrick Heinrich, Thomas Braunbeck
PMID: 30291991   DOI: 10.1016/j.tiv.2018.10.002

Abstract

Microplastic particles (MPs) are emerging contaminants in aquatic environments, which are assumed to play a role as vectors for lipophilic pollutants, as the particles bear a potential for the accumulation of lipophilic contaminants from the water phase on the MPs' surface and subsequent release in contact with organisms. In an attempt to allow the bioanalytical detection and quantitatively estimate bioavailability of MP-bound pollutants under realistic conditions in vitro, a protocol was developed for water-based loading of lipophilic substances to MPs using a solid-phase extraction (SPE) approach and subsequent detection of the substances in a sensitivity-enhanced 7-ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 cells. Exemplarily, particles were loaded with benzo[k]fluoranthene (BkF), which was shown to bind to MPs with high affinity. Spiked particles were added to the surface of the culture medium, where they released low, but consistent amounts of BkF, which were quantified by EROD induction. Additionally, a geometrical model was developed for the estimation of numbers, surface areas and masses of MPs interacting with medium. The approach presented allows the experimental in vitro examination of the postulated function of MP as a pollutant vector in a highly sensitive animal-experimentation-free test system.


Effect of biodiesel on PAH, OPAH, and NPAH emissions from a direct injection diesel engine

Xinling Li, Ye Zheng, Chun Guan, Chun Shun Cheung, Zhen Huang
PMID: 30284708   DOI: 10.1007/s11356-018-3382-3

Abstract

Polycyclic aromatic hydrocarbon (PAH), oxy- and nitro-derivate PAH (OPAH and NPAH) emissions from a direct injection diesel engine fueled with conventional fossil diesel (D), waste cooking oil biodiesel (B100), and their two blends (B20 and B50) were compared. The results show that B100 can reduce low molecular weight PAHs such as naphthalene, acenaphthylene, and fluorene as much as 90% compared with diesel. However, the emissions of high molecular weight PAHs including benzo[b]fluoranthene, benzo[k]fluoranthene, and benzo[a]pyrene decrease slightly when using B100. The emission levels for PAHs and OPAHs present comparable, while NPAH emission levels are five to ten times lower than those of PAHs and OPAHs. Compared with diesel, PAH and NPAH emissions significantly decrease. On the contrary, an increase trend of OPAH emission has been observed with adding biodiesel. For the specific parent PAHs and its oxygenated and nitrated derivatives, the fractions of parent PAHs gradually decrease with increasing biodiesel content in the blends, while the corresponding oxygenated and nitrated derivative fractions observably increase, especially for the high molecular weight compounds. Considering the increase of OPAH and NPAH fractions in total particle-phase PAHs when using biodiesel, in-depth biodiesel cytotoxicity assessment should be conducted.


Comparison of PAH content, potential risk in vegetation, and bare soil near Daqing oil well and evaluating the effects of soil properties on PAHs

Xin Li, Rui Zheng, Qinghua Bu, Qinghai Cai, Yufen Liu, Qian Lu, JiZhe Cui
PMID: 31250394   DOI: 10.1007/s11356-019-05720-y

Abstract

As the largest oil field in China, Daqing oil field has been developed in the past six decades. The objectives of this study were to measure the levels of polycyclic aromatic hydrocarbons (PAHs) and assess their ecological risk of PAHs in vegetation soil and bare soil near oil well in Daqing and surrounding soil. Ten sites were selected from two types of soil in grassland: vegetation soil (VS, n = 5) and bare soil (BS, n = 5). The mean concentration of 16 PAHs (∑
PAHs) was 2240.2 μg/kg. The mean concentrations of eight carcinogenic PAHs (∑
PAHs) was 1312.3 μg/kg which accounts for 59% of ∑
PAHs. The sampling sites had higher proportions of high weight molecular ringed PAHs with higher proportions of benzo (a) pyren (BaP) and benzo (k) fluoranthene (BkF). The main source of PAHs was petroleum, coal/biomass combustion, and vehicular emission in these sampling sites. According to Canadian soil quality guidelines, 60% sites had a significant risk to human health. Moreover, 50% sites had high ecological risk and 30% sites were close to this critical value. Notably, PAH levels were significantly higher in VS than BS; moreover, VS had higher organic matter (OM) content, soil dehydrogenase (sDHA) activity, and lower pH and salt content. A structural equation model was established to explore the effects of soil properties on PAH concentration in VS. The result revealed that OM and sDHA were meaningful to enhance the adsorption and biological fixation of PAHs. This study will provide basic information on PAH level and potential application for phytoremediation.


Aryl Hydrocarbon Receptor Mediates Larval Zebrafish Fin Duplication Following Exposure to Benzofluoranthenes

Michael A Garland, Mitra C Geier, Sean M Bugel, Prarthana Shankar, Cheryl L Dunham, Joseph M Brown, Susan C Tilton, Robyn L Tanguay
PMID: 32384158   DOI: 10.1093/toxsci/kfaa063

Abstract

The aryl hydrocarbon receptor (AHR) mediates developmental toxicity of several xenobiotic classes including polycyclic aromatic hydrocarbons. Using embryonic zebrafish, we previously identified 4 polycyclic aromatic hydrocarbons that caused a novel phenotype among AHR ligands-growth of a lateral, duplicate caudal fin fold. The window of sensitivity to the most potent inducer of this phenotype, benzo[k]fluoranthene (BkF), was prior to 36 h postfertilization (hpf), although the phenotype was not manifest until 60 hpf. AHR dependency via Ahr2 was demonstrated using morpholino knockdown. Hepatocyte ablation demonstrated that hepatic metabolism of BkF was not required for the phenotype, nor was it responsible for the window of sensitivity. RNA sequencing performed on caudal trunk tissue from BkF-exposed animals collected at 48, 60, 72, and 96 hpf showed upregulation of genes associated with AHR activation, appendage development, and tissue patterning. Genes encoding fibroblast growth factor and bone morphogenic protein ligands, along with retinaldehyde dehydrogenase, were prominently upregulated. Gene Ontology term analysis revealed that upregulated genes were enriched for mesoderm development and fin regeneration, whereas downregulated genes were enriched for Wnt signaling and neuronal development. MetaCore (Clarivate Analytics) systems analysis of orthologous human genes predicted that R-SMADs, AP-1, and LEF1 regulated the expression of an enriched number of gene targets across all time points. Our results demonstrate a novel aspect of AHR activity with implications for developmental processes conserved across vertebrate species.


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